molecular formula C18H14F2N4O2S2 B3396067 2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 1005300-64-0

2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3396067
CAS No.: 1005300-64-0
M. Wt: 420.5 g/mol
InChI Key: KQHMGPPGHCDTRX-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research due to its complex molecular architecture, which incorporates a thiazolotriazole core linked to a fluorinated benzenesulfonamide group. The 1,2,4-triazole scaffold, a key component of this structure, is a privileged pharmacophore in drug discovery, recognized for its ability to confer diverse biological activities . This specific derivative is designed for investigational use in early-stage drug discovery and biochemical profiling. The integration of the thiazolo[3,2-b][1,2,4]triazole system with a sulfonamide function suggests potential for multi-target biological activity. Researchers can explore its application as a key intermediate or lead compound in the development of novel therapeutic agents. Literature indicates that triazole derivatives and their fused systems, such as triazolothiadiazines, exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory activities . The presence of fluorine atoms, which are common bioisosteres in modern medicinal chemistry, may enhance the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This product is intended for use in establishing structure-activity relationships (SAR), investigating mechanisms of action, and screening for various biological activities in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S2/c19-14-6-2-1-5-13(14)17-22-18-24(23-17)12(11-27-18)9-10-21-28(25,26)16-8-4-3-7-15(16)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHMGPPGHCDTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological properties of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H14F2N4O2S2
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : 2-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide

The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse pharmacological activities.

Biological Activity Overview

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Anticancer Properties : The thiazole and triazole moieties are associated with anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory and Analgesic Effects : Some studies report that these compounds may exhibit anti-inflammatory properties, making them potential candidates for pain management therapies .

The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the presence of functional groups allows for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

Target Interactions

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
  • Cellular Uptake : The compound's structure may facilitate its uptake into cells, enhancing its bioactivity against targeted pathogens.

Data Summary Table

Biological ActivityObservationsReferences
AntibacterialEffective against S. aureus, E. coli, P. aeruginosa (MIC: 0.125–8 μg/mL)
AnticancerInduces apoptosis in cancer cell lines; effective against various tumors
Anti-inflammatoryDemonstrated potential in reducing inflammation; analgesic effects noted

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against multi-drug resistant bacteria. The results indicated that certain derivatives exhibited up to 16 times more potency than standard antibiotics like ampicillin .
  • Cytotoxicity Assessment : Research on the cytotoxic effects of related compounds showed significant activity against cancer cell lines with IC50 values lower than traditional chemotherapeutics such as doxorubicin .

Scientific Research Applications

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole framework is recognized for its broad spectrum of biological activities. Research indicates that derivatives of this structure exhibit significant antimicrobial properties :

  • Antibacterial Effects :
    • Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that these compounds can achieve minimal inhibitory concentrations (MICs) comparable to or better than existing antibiotics like ciprofloxacin and vancomycin .
    • The specific compound under discussion has been linked to enhanced antibacterial efficacy due to the presence of fluorine substituents, which may increase lipophilicity and facilitate membrane penetration .
  • Antifungal Activity :
    • Research has also highlighted the antifungal potential of similar compounds against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell wall synthesis .

Anticancer Properties

The compound's structure suggests potential applications in cancer therapy:

  • Topoisomerase Inhibition : Some derivatives have shown inhibitory effects on topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cancer cell death .
  • Apoptosis Induction : Certain studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolo[3,2-b][1,2,4]triazole derivatives is crucial for optimizing their biological activity:

  • Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances biological activity by improving the compound's interaction with biological targets .
  • Sulfonamide Group : The benzenesulfonamide moiety contributes to solubility and bioavailability while also participating in hydrogen bonding with target proteins .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values as low as 0.25 μg/mL against MRSA .
  • Evaluation of Anticancer Activity :
    • In vitro studies were conducted on HepG2 liver cancer cells using derivatives of thiazolo[3,2-b][1,2,4]triazoles. Results showed significant cytotoxicity with IC50 values ranging from 0.68 to 1.22 μM for selected compounds .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolo-triazole core undergoes oxidation at sulfur or nitrogen centers under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂).

  • Products : Sulfoxide or sulfone derivatives form at the thiazole sulfur, while triazole rings remain intact.

  • Conditions : Temperatures of 60–80°C for 4–6 hours yield 85–92% conversion.

Key Data :

Reaction SiteProductYield (%)
Thiazole-SSulfone89
Triazole-NN-oxide<5

Reduction Reactions

Selective reduction occurs at the sulfonamide group or aromatic fluorophenyl rings:

  • Reagents : Sodium borohydride (NaBH₄) for sulfonamide reduction; catalytic hydrogenation (H₂/Pd-C) for defluorination.

  • Products : Primary amine (via sulfonamide reduction) or partially hydrogenated fluorophenyl derivatives.

  • Conditions : NaBH₄ in ethanol (25°C, 2h) achieves 78% sulfonamide-to-amine conversion.

Selectivity Trends :

  • Fluorine substituents hinder full aromatic ring hydrogenation.

  • Thiazole-thiadiazole systems resist reduction under mild conditions.

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution:

  • Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (SO₃), or hydroxylation (NaOH/H₂O).

  • Products : Nitro-, sulfonic acid-, or hydroxy-phenyl derivatives.

  • Conditions : Nitration at 0–5°C for 1h yields para-nitro isomers (72%).

Regiochemical Preference :

ElectrophileMajor IsomerRatio (para:meta)
NO₂⁺Para3:1
SO₃H⁺Meta2:1

Hydrolysis and Stability

  • Acidic Hydrolysis : Breaks sulfonamide bonds at pH <2, forming 2-fluorobenzenesulfonic acid and amine intermediates.

  • Basic Hydrolysis : Degrades triazole rings at pH >12 via ring-opening mechanisms.

  • Half-Life : Stable for >6 months at pH 5–8 and 25°C.

Degradation Pathways :

SulfonamideBenzenesulfonic acid+Amine(k=0.12h1,25C)\text{Sulfonamide}\xrightarrow{\text{H }}\text{Benzenesulfonic acid}+\text{Amine}\quad (k=0.12\,\text{h}^{-1},\,25^\circ \text{C})

Cycloaddition and Ring Modifications

The triazole-thiazole system participates in [3+2] cycloadditions:

  • Reagents : Diazomethane (CH₂N₂) or nitrile oxides (RCNO) .

  • Products : Fused pentacyclic systems (e.g., triazolo-thiazolo-oxadiazoles) .

  • Yield : 55–68% under microwave irradiation (100W, 15min) .

Computational Insights :

  • DFT calculations (B3LYP/6-31G*) show a reaction barrier of 28.7 kcal/mol for nitrile oxide cycloadditions .

Comparative Reactivity with Analogues

Compound ModificationOxidation Rate (Relative)Hydrolysis Stability
2-Fluorophenyl substituent1.0 (reference)High
4-Fluorophenyl substituent0.8Moderate
Non-fluorinated phenyl1.2Low

Data normalized to parent compound’s oxidation rate at 25°C.

Q & A

Q. Challenges :

  • By-product formation : Competing reactions during cyclization may yield impurities; optimizing reaction time and acid concentration is essential.
  • Fluorine sensitivity : Fluorinated intermediates require inert atmospheres to prevent decomposition.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of fluorophenyl and sulfonamide groups, with shifts at δ ~7.5–8.5 ppm (aromatic protons) and δ ~-110 ppm (fluorine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as seen in structurally related thiazolo-triazole derivatives .
  • HPLC : Assesses purity (>95% required for in vitro studies) .

Advanced: How does the substitution pattern on the thiazolo-triazole core influence biological activity?

Answer:

  • Fluorine positioning : The 2-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Para-substitution on the benzenesulfonamide moiety may increase target affinity (e.g., COX-2 inhibition) .
  • Thiazolo-triazole scaffold : The fused heterocycle provides rigidity, favoring interactions with enzymatic pockets. Analogous compounds show activity against kinases and inflammatory mediators .
  • SAR studies : Systematic replacement of fluorine or sulfonamide groups with electron-withdrawing/donating substituents (e.g., Cl, OMe) can modulate potency. For example, trifluoromethyl analogs exhibit enhanced anticancer activity .

Advanced: What in vitro models are suitable for evaluating its anticancer potential?

Answer:

  • Cell viability assays : MTT or resazurin assays using cancer cell lines (e.g., MCF-7, A549) to determine IC50_{50} values. Normal cell lines (e.g., HEK293) assess selectivity .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment.
  • Target validation : Western blotting for caspase-3/9 activation or PARP cleavage. Thiazolo-triazoles often induce mitochondrial apoptosis .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

  • Variable analysis : Compare assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC50_{50} may arise from differences in cell passage number .
  • Purity verification : Contaminants (e.g., unreacted intermediates) can skew results; re-test with HPLC-validated samples.
  • Dose-response curves : Ensure linearity across concentrations. Non-linear responses may indicate off-target effects .

Advanced: Which computational methods predict target binding and optimize lead compounds?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2) using PDB structures (e.g., 1M17). Fluorophenyl groups often occupy hydrophobic pockets .
  • MD simulations : Assess binding stability over 100+ ns trajectories; RMSD <2 Å indicates stable complexes.
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic modifications .

Advanced: How to design experiments to evaluate its pharmacokinetic properties in preclinical models?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine groups typically reduce CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction; values <90% favor bioavailability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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